molecular formula C12H9N3 B12332501 1(5H)-Phenazinimine

1(5H)-Phenazinimine

Cat. No.: B12332501
M. Wt: 195.22 g/mol
InChI Key: YDCFVMXHQIXEHE-UHFFFAOYSA-N
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Description

1(5H)-Phenazinimine is a heterocyclic compound that belongs to the phenazine family. Phenazines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with an imine group at the 1-position, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1(5H)-Phenazinimine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of o-phenylenediamine with an aldehyde or ketone followed by oxidation can yield this compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1(5H)-Phenazinimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenazine derivatives, which are often more stable and exhibit different biological activities.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The imine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenazine compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(5H)-Phenazinimine has a wide range of applications in scientific research:

    Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that phenazine derivatives, including this compound, have anticancer, antiviral, and anti-inflammatory activities.

    Industry: Phenazine compounds are used as dyes, pigments, and corrosion inhibitors in various industrial applications.

Mechanism of Action

The mechanism of action of 1(5H)-Phenazinimine involves its interaction with molecular targets and pathways within biological systems. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells and contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

1(5H)-Phenazinimine can be compared with other phenazine derivatives, such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid. While these compounds share a common phenazine core, their functional groups and substitution patterns result in different chemical properties and biological activities. For example, phenazine-1-carboxylic acid is known for its strong antimicrobial activity, whereas phenazine-1,6-dicarboxylic acid has been studied for its potential as an anticancer agent. The unique imine group in this compound distinguishes it from these compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

10aH-phenazin-1-imine

InChI

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,12-13H

InChI Key

YDCFVMXHQIXEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3C(=N)C=CC=C3N=C2C=C1

Origin of Product

United States

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